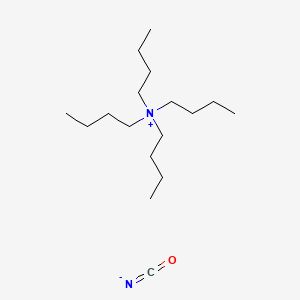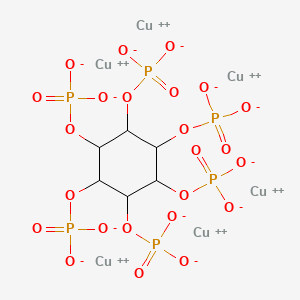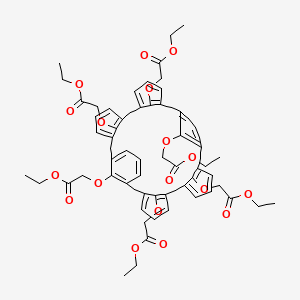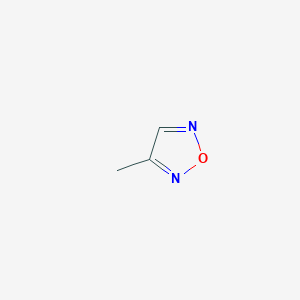
1,1,3,3-Tetramethylguanidinium azide
Descripción general
Descripción
1,1,3,3-Tetramethylguanidine is a colorless liquid and is employed as a polyurethane foam catalyst, as an accelerator for the syntheses of polysulfured rubber . It is also used as a strong base in the photochemical (couplers) and in the pharmaceutical (steroids) industries . It serves as an efficient and selective catalyst for the benzoylation of alcohols .
Synthesis Analysis
Tetramethylguanidine is an organic compound with the formula HNC(N(CH3)2)2 . It was originally prepared from tetramethyl thiourea via S-methylation and amination, but alternative methods start from cyanogen iodide . One method to incorporate the azide moiety into organic compounds is to use tetramethylguanidinium azide as the azidation agent .Molecular Structure Analysis
The molecular formula of 1,1,3,3-Tetramethylguanidine is C5H13N3 . Its average mass is 115.177 Da and its monoisotopic mass is 115.110947 Da .Chemical Reactions Analysis
1,1,3,3-Tetramethylguanidine is employed in the preparation of alkyl nitriles from alkyl halides . It promotes the pentavalent bismuth oxidation of primary and secondary alcohols to aldehydes and ketones .Physical And Chemical Properties Analysis
1,1,3,3-Tetramethylguanidine is a colorless to light-yellow liquid, miscible with water and common organic solvents . Its density is 0.918 g/mL at 25 °C and its boiling point is 52-54 °C/11 mmHg .Mecanismo De Acción
The nucleophilicity of different initiators was enhanced by the organobase 1,1,3,3-tetramethylguanidine (TMG), which significantly increased the initiation as well as the propagation rate . For amine, hydroxyl and even carboxyl terminated initiators, TMG catalyzes the rapid polymerization to afford polypeptides with controllable molecular weights and dispersities via the carbamate mechanism .
Safety and Hazards
Direcciones Futuras
Tetramethylguanidinium azide (TMGA, TMGN3) is commercially available, stable, non-toxic, and safe in use . It is frequently used as a source of azide, in nucleophilic addition, substitution, azidolysis of epoxides, and heterocyclic ring formation . It has been successfully used for the synthesis of alkyl, alkenyl, propargyl, heteroaryl, acyl, phosphinic, and sulfonyl azides as well as for the preparation of tert-butyl azidoformate, tetrazoles, β-azido alcohols, α-azido ketones and α-amino acid derivatives .
Propiedades
IUPAC Name |
(N,N-dimethylcarbamimidoyl)-methyl-methylideneazanium;azide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N3.N3/c1-7(2)5(6)8(3)4;1-3-2/h6H,1H2,2-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSYUFOZUAJWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)[N+](=C)C.[N-]=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972337 | |
| Record name | N-(N,N-Dimethylcarbamimidoyl)-N-methylmethaniminium triaz-1-en-1-id-3-ylidene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetramethylguanidinium azide | |
CAS RN |
56899-56-0 | |
| Record name | 1,1,3,3-Tetramethylguanidinium azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056899560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(N,N-Dimethylcarbamimidoyl)-N-methylmethaniminium triaz-1-en-1-id-3-ylidene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethylguanidinium azide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[Methyl(prop-2-enyl)amino]ethanol](/img/structure/B1599160.png)
![3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1599161.png)



